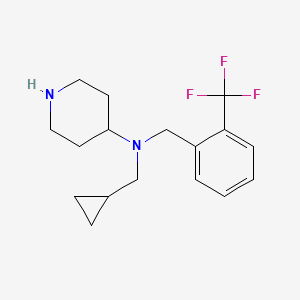

![molecular formula C51H84N2NaO11P B12079889 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

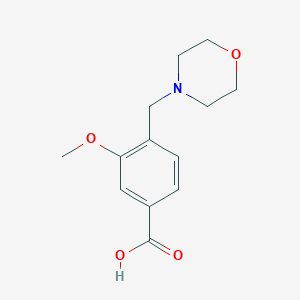

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) is a synthetic phospholipid derivative. It is commonly used in biochemical and biophysical research due to its unique properties, which include the ability to form stable liposomes and interact with various biomolecules. This compound is particularly valuable in the study of membrane dynamics and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) typically involves the following steps:

Preparation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: This is achieved through the esterification of glycerol with palmitic acid, followed by phosphorylation.

Attachment of the maleimidophenyl group: This step involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with 4-(p-maleimidophenyl)butyric acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) undergoes various chemical reactions, including:

Substitution reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.

Hydrolysis: The ester bonds in the glycerol backbone can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution reactions: Typically carried out in aqueous buffers at neutral pH, using thiol-containing compounds.

Hydrolysis: Conducted using dilute acids or bases at elevated temperatures.

Major Products

Substitution reactions: The major product is a thioether-linked conjugate.

Hydrolysis: The products include free fatty acids and glycerophosphoethanolamine derivatives.

Scientific Research Applications

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.

Biology: Employed in the preparation of liposomes for drug delivery and as a tool for studying membrane protein functions.

Medicine: Utilized in the development of targeted drug delivery systems and as a component in vaccine formulations.

Industry: Applied in the formulation of cosmetic products and as a stabilizer in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to integrate into lipid bilayers and interact with biomolecules. The maleimide group allows for specific conjugation with thiol-containing molecules, facilitating targeted delivery and controlled release of therapeutic agents. The phospholipid backbone ensures compatibility with biological membranes, enhancing the stability and efficacy of liposomal formulations.

Comparison with Similar Compounds

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) is unique due to its combination of a phospholipid backbone and a reactive maleimide group. Similar compounds include:

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]: Used in liposome preparation with enhanced circulation time.

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl): Utilized for biotin-streptavidin-based targeting systems.

The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) lies in its ability to form stable conjugates with thiol-containing molecules, making it highly valuable for targeted drug delivery and bioconjugation applications.

Properties

IUPAC Name |

sodium;2,3-di(hexadecanoyloxy)propyl 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKODAHLWDSEBQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84N2NaO11P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

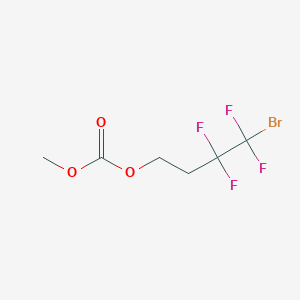

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

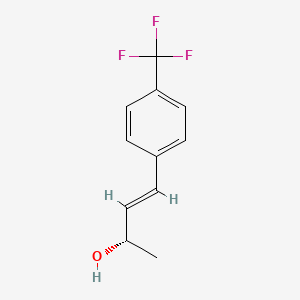

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)